Asaprol
Description
Conceptual and Historical Context of Initial Chemical Characterization
The initial chemical characterization of Asaprol is linked to the broader history of naphthalene (B1677914) chemistry, particularly the study and synthesis of naphthalene sulfonates. Naphthalene itself is a bicyclic aromatic hydrocarbon, and the introduction of functional groups like hydroxyl and sulfonate leads to compounds with diverse properties. The preparation of this compound, specifically the calcium salt of 2-hydroxy-1-naphthalenesulfonic acid, is noted in historical chemical literature, with a preparation method referenced in Hagers Handbuch der Pharmaceutischen Praxis from 1930 drugfuture.com. This suggests that the compound was known and characterized by the early 20th century. The synthesis of related naphthalene derivatives, such as 2-naphthol (B1666908), involves the sulfonation of naphthalene followed by fusion with caustic soda oecd.org. This general approach to functionalizing naphthalene likely informed the early work on compounds like this compound. Historically, compounds like beta-naphthol were recognized, and methods for their preparation and derivatization, including sulfonation, were developed orgsyn.org. The formation of calcium salts of organic acids was also a standard chemical practice.
Evolution of Research Trajectories in Naphthalene Sulfonate Chemistry
The research trajectories in naphthalene sulfonate chemistry have evolved significantly, driven by the versatile properties and applications of these compounds. Naphthalene sulfonates, in general, are known for their solubility in water due to the presence of the sulfonate group ontosight.ai. This property makes them valuable in various applications, including as surfactants, dispersants, and intermediates in the synthesis of dyes and other chemicals ontosight.aiontosight.aifrontiersin.orgatamanchemicals.comvinatiorganics.com.
Historically, naphthalene sulfonates found early applications in the dye industry as fixatives and leveling agents ontosight.ai. The ability of these compounds to interact with various substances, including forming complexes with ions, contributed to their utility in textile processing and as laboratory reagents ontosight.ai.
More recent research trajectories in naphthalene sulfonate chemistry have explored their use in advanced materials and processes. For instance, modified naphthalene sulfonates have been investigated as surfactants in enhanced oil recovery due to their effectiveness in reducing interfacial tension frontiersin.org. The design of new sulfonate surfactants based on the naphthalene ring system continues to be an area of research frontiersin.org.
Furthermore, the stability and breakdown of naphthalene sulfonates under various conditions, such as high temperatures and different pH levels, have been studied, particularly in the context of their use as tracer chemicals in geothermal systems researchgate.net. This highlights a research focus on understanding the behavior and fate of these compounds in specific environments.
The study of interactions between naphthalene sulfonates and other molecules, such as cyclodextrins, represents another facet of the evolving research landscape, exploring their inclusion behavior and the resulting changes in chemical properties researchgate.net.
While specific detailed research findings solely centered on this compound's historical chemical characterization or the evolution of its specific research trajectory within naphthalene sulfonate chemistry are not extensively detailed in the provided search results beyond its basic properties and early mention, the broader context of naphthalene sulfonate research provides insight into the chemical environment in which this compound was characterized and potentially utilized.
Here is a table summarizing some key chemical properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₄CaO₈S₂ | wikidata.orgfda.govnih.gov |
| Molecular Weight | 486.53 g/mol | drugfuture.comfda.govnih.govechemi.com |
| Appearance | Reddish-white, odorless powder | drugfuture.com |
| Decomposition Point | Approximately 50°C | drugfuture.com |
| Solubility in Water | 1 gram dissolves in 1.5 ml water | drugfuture.com |
| Solubility in Alcohol | 1 gram dissolves in 3 ml alcohol | drugfuture.com |
| CAS Registry Number | 516-18-7 | drugfuture.comwikidata.orgfda.govechemi.comlookchem.comncats.io |
| PubChem CID | 20055224 | wikidata.orgfda.govnih.govncats.io |
| UNII | OF366R8DYS | wikidata.orgfda.govontosight.aiechemi.comlookchem.comncats.io |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
516-18-7 |
|---|---|
Molecular Formula |
C20H14CaO8S2 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
calcium;2-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/2C10H8O4S.Ca/c2*11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h2*1-6,11H,(H,12,13,14);/q;;+2/p-2 |
InChI Key |
HESKZJNFWNOBBA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Molecular Structure Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Methodologies for Structural Assignment
Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, yielding data that can be interpreted to determine structural features of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a powerful technique used to determine the structure and purity of organic compounds. It provides detailed information about the connectivity of atoms, particularly hydrogen and carbon atoms, by analyzing the magnetic properties of their nuclei when placed in a strong magnetic field and subjected to radiofrequency pulses. Different chemical environments around atomic nuclei lead to distinct signals (chemical shifts), and interactions between nearby nuclei cause splitting of these signals (coupling patterns). Analysis of chemical shifts, coupling constants, and signal integrals allows for the assignment of specific atoms and functional groups within the molecular structure. While NMR is a standard tool for structural analysis, specific NMR data (such as 1H or 13C chemical shifts) for Asaprol were not detailed in the available search results.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is employed to identify functional groups present in a molecule. These techniques measure the vibrations of chemical bonds. In IR spectroscopy, a sample absorbs infrared light at specific frequencies corresponding to the vibrational modes of its functional groups, producing an absorption spectrum. Raman spectroscopy, conversely, measures the inelastic scattering of light, providing a spectrum of scattered frequencies that are also characteristic of molecular vibrations. By analyzing the positions and intensities of peaks in IR and Raman spectra, chemists can identify the presence of functional groups such as hydroxyl (-OH), sulfonate (-SO3-), and aromatic rings within the this compound structure. Specific IR or Raman spectra or characteristic peak assignments for this compound were not found in the provided search results.
Electronic Absorption and Emission Spectroscopy for Chromophore Characterization
Electronic absorption and emission spectroscopy, commonly in the Ultraviolet-Visible (UV-Vis) range, are used to study the electronic transitions within a molecule. These transitions occur when electrons in a molecule move from a lower energy level to a higher energy level upon absorption of light, or return to a lower level upon emission of light. This is particularly useful for characterizing chromophores, which are parts of a molecule responsible for absorbing light and thus imparting color. The naphthalene (B1677914) ring system in this compound, with its conjugated pi electron system, acts as a chromophore. UV-Vis spectroscopy can provide information about the presence and nature of such conjugated systems and other functional groups with non-bonding electrons. Specific UV-Vis absorption or emission data for this compound were not detailed in the available search results.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. In a typical MS experiment, the sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. The parent ion peak corresponds to the molecular weight of the compound. Fragmentation of the parent ion under vacuum provides a pattern of smaller ions, which can be used to deduce the structural subunits of the molecule. For this compound, mass spectrometry would be valuable in confirming its molecular weight (e.g., 486.5 g/mol for the anhydrous form) and providing insights into how the molecule breaks apart, supporting the proposed structure containing naphthalene, hydroxyl, and sulfonate moieties. Specific mass spectral data (e.g., m/z values of fragment ions) for this compound were not detailed in the available search results.
X-ray Crystallography for Solid-State Molecular Geometry Determination
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting X-rays off the electrons of the atoms in a crystal lattice, a diffraction pattern is produced. This pattern is then analyzed mathematically to reconstruct an electron density map, from which the positions of the atoms and thus the molecular structure and crystal packing can be determined. This method provides highly accurate bond lengths, bond angles, and conformational information in the solid state. While X-ray crystallography is a definitive method for structural determination, specific crystallographic data or solved crystal structures for this compound were not found in the provided search results.
Computational Chemistry Approaches to Conformational Analysis
Computational chemistry involves using computer simulations and theoretical models to study chemical problems. mtu.eduschrodinger.com These approaches can complement experimental techniques by calculating molecular properties and predicting structures. mtu.eduschrodinger.com For conformational analysis, computational chemistry can explore the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. This is particularly relevant for flexible molecules or for understanding how a molecule might interact with others. Methods based on quantum mechanics or classical mechanics are employed to calculate molecular geometries and energies. schrodinger.comkaust.edu.sa While computational chemistry can be applied to analyze the conformation of this compound, specific computational findings regarding its conformational preferences were not detailed in the available search results.
Synthetic Pathways and Chemical Transformations
Classical Synthesis Routes to 2-Hydroxy-1-naphthalenesulfonic Acid Salts
A primary classical route for the synthesis of 2-hydroxy-1-naphthalenesulfonic acid involves the electrophilic aromatic sulfonation of 2-naphthol (B1666908) (also known as β-naphthol) using concentrated sulfuric acid chemicalbook.com. This reaction leverages the activating effect of the hydroxyl group on the naphthalene (B1677914) ring, directing the sulfonic acid group primarily to the ortho position (C1) on the same ring .
The sulfonation reaction with concentrated sulfuric acid typically proceeds at temperatures around 50–60°C. Maintaining this temperature range is crucial to minimize the formation of polysulfonated byproducts . A common protocol involves the gradual addition of 2-naphthol to stirred sulfuric acid, followed by maintaining the mixture for several hours to ensure complete conversion. The product can then be isolated by quenching the reaction in ice water and salting out the sulfonic acid salt, often as the sodium salt, using sodium chloride .
Another classical method utilizes chlorosulfonic acid as the sulfonating agent chemicalbook.com. This approach can offer enhanced regioselectivity compared to using concentrated sulfuric acid alone . The reaction is typically conducted by suspending 2-naphthol in a water-immiscible solvent, such as dichloroethane or chlorobenzene, at lower temperatures, generally between -10°C and 10°C google.com. Chlorosulfonic acid is added dropwise, maintaining a specific molar ratio (e.g., 0.95–1.00 relative to 2-naphthol) . This anhydrous reaction mixture is stirred to form the sulfonic acid intermediate. Neutralization with an aqueous base, such as aqueous ammonia (B1221849), is then performed to precipitate the product google.com.
The 2-hydroxy-1-naphthalenesulfonic acid obtained from these methods can then be converted to its calcium salt, Asaprol, through reaction with a calcium source.
Modern Methodologies for this compound and Analog Synthesis
Modern synthetic efforts aim to improve the efficiency, selectivity, and environmental profile of naphthalenesulfonic acid synthesis. While specific modern routes solely focused on this compound synthesis are less extensively documented in the immediate search results, advancements in related naphthalene functionalization and sulfonation chemistry provide insights into potential modern methodologies for this compound and its analogs.
Regioselective sulfonation techniques have been explored for various naphthalene derivatives. For instance, controlling reaction conditions, particularly temperature, is known to influence the regioselectivity of naphthalene sulfonation, favoring different isomers under kinetic versus thermodynamic control vaia.com. Lower temperatures often favor kinetically controlled products, while higher temperatures can lead to thermodynamically more stable isomers vaia.com. Applying optimized temperature profiles and solvent systems in the sulfonation of 2-naphthol can be considered a modern approach to maximize the yield of the desired 1-sulfonated product.
Furthermore, research into the synthesis of other substituted naphthalenesulfonic acids, such as those involving amino or additional hydroxyl groups, sometimes employs milder conditions or alternative reagents acs.orgrsc.orgresearchgate.net. Microwave-assisted techniques have been investigated for the synthesis of some naphthalene derivatives, potentially offering shorter reaction times and improved yields acs.orgresearchgate.net. While not directly applied to 2-hydroxy-1-naphthalenesulfonic acid in the provided results, these methods suggest avenues for developing more efficient this compound synthesis.
The synthesis of functionalized graphene oxide materials incorporating amino-hydroxynaphthalenesulfonic acid derivatives as heterogeneous catalysts highlights the use of advanced materials in reactions involving this class of compounds, indicating a move towards more sustainable and recoverable catalytic systems rsc.orgrsc.org.
Regioselective Functionalization and Derivatization Strategies
Achieving high regioselectivity is a key challenge in the functionalization of substituted naphthalenes due to the possibility of substitution at multiple positions. For the synthesis of 2-hydroxy-1-naphthalenesulfonic acid, the goal is to selectively introduce the sulfonic acid group at the C1 position of 2-naphthol.
As mentioned in the classical synthesis, the inherent directing effect of the hydroxyl group at the C2 position of naphthalene favors electrophilic substitution at the ortho (C1) and para (C6 and C8) positions . Under kinetic control, typically at lower temperatures, the sulfonation at the C1 position is preferred due to lower steric hindrance compared to other positions like C8 vaia.com.
Using chlorosulfonic acid in specific organic solvents at low temperatures is a strategy employed to enhance regioselectivity for the 1-sulfonated product google.comgoogle.com. The choice of solvent and precise temperature control are critical parameters influencing the positional outcome of the sulfonation.
Beyond sulfonation, 2-hydroxy-1-naphthalenesulfonic acid and its salts can undergo further derivatization. A significant transformation is the Bucherer reaction, which converts the hydroxyl group to an amine group, yielding 2-amino-1-naphthalenesulfonic acid (Tobias acid) google.comgoogle.com. This reaction is typically carried out with aqueous ammonia and ammonium (B1175870) bisulfite under elevated temperature and pressure google.com.
Other potential transformations include coupling reactions. For example, related hydroxynaphthalenesulfonic acids can participate in azo coupling reactions to form dyes google.comontosight.ainih.govsielc.com. The sulfonic acid group itself can be modified or utilized in further reactions.
Catalytic Systems in this compound Synthesis and Modification
Catalysis plays a role in both the synthesis of naphthalenesulfonic acids and their subsequent transformations. While direct catalytic systems for the sulfonation of 2-naphthol to specifically produce this compound are not prominently detailed in the search results, catalytic approaches are relevant in related reactions and could be applicable or inspire future this compound synthesis methods.
Metal catalysts have been used in the functionalization of naphthalene derivatives. For instance, copper catalysis has been employed in microwave-assisted Ullmann coupling reactions for the synthesis of 8-anilino-1-naphthalenesulfonic acid derivatives acs.org. Elemental copper was found to be an effective catalyst in this context, influencing reaction yields and times acs.org.
Solid acid catalysts, such as functionalized graphene oxide incorporating amino-hydroxynaphthalenesulfonic acid structures, have been developed and used in organic synthesis for reactions like Knoevenagel condensation rsc.orgrsc.orgresearchgate.net. These heterogeneous catalysts offer advantages in terms of recyclability and potential for use under milder, greener conditions rsc.orgresearchgate.net. While these examples involve derivatives and different reactions, they illustrate the application of catalytic systems in modifying or reacting with naphthalenesulfonic acid structures.
Enzymatic catalysis is also being explored for transformations of naphthalenesulfonic acid derivatives. Laccase, a fungal enzyme, has been used as a biocatalyst for the transformation of 8-anilino-1-naphthalenesulfonic acid into colored compounds researchgate.net. This indicates the potential for biocatalytic approaches in modifying the structure or properties of this class of compounds.
The choice of catalyst, reaction conditions, and substrate structure are critical in determining the efficiency and selectivity of these catalytic transformations.
Optimization of Synthetic Efficiency and Yield in this compound Production
Optimizing synthetic efficiency and yield is crucial for the economically viable production of this compound. This involves carefully controlling reaction parameters and potentially developing new, more efficient processes.
In the classical sulfonation of 2-naphthol with sulfuric acid, controlling the reaction temperature is a primary factor for optimizing the yield of the monosulfonated product at the C1 position while minimizing polysulfonation . Reaction time also plays a role in achieving complete conversion .
For methods employing chlorosulfonic acid, optimizing the molar ratio of chlorosulfonic acid to 2-naphthol, the reaction temperature, and the reaction time in the chosen solvent system are key to maximizing the yield and regioselectivity google.comgoogle.com. Efficient removal of the generated HCl can also drive the reaction forward google.comgoogle.com.
Research on related naphthalene functionalizations highlights the impact of various factors on yield. For instance, in the copper-catalyzed Ullmann coupling, optimizing the catalyst amount, temperature, and reactant ratios significantly improved yields acs.org. For solid acid catalyzed reactions, factors like catalyst loading, solvent type, and temperature were optimized to achieve high yields rsc.org.
While specific quantitative data on yield optimization solely for this compound synthesis across various methods is not comprehensively available in the provided snippets, the principles applied to the synthesis of related naphthalenesulfonic acids and their derivatives are directly relevant. Continuous process improvements, including reactor design and process control, also contribute to enhancing synthetic efficiency and yield in industrial production.
Here is a summary of some synthesis data points from the search results:
| Method | Starting Material | Sulfonating Agent | Conditions | Key Outcome / Yield | Source |
| Classical Sulfonation | 2-Naphthol | Sulfuric Acid | 50-60°C, 4-6 hours | Minimized polysulfonation, C1 preference | |
| Chlorosulfonic Acid Method | 2-Naphthol | Chlorosulfonic Acid | -10 to 10°C in water-immiscible solvent | Enhanced regioselectivity, 80-88% yield (implied for acid) | |
| Chlorosulfonic Acid Method (Patent) | 2-Hydroxynaphthalene | Chlorosulfonic acid | -10 to +10°C in inert organic solvent, anhydrous | Formation of 2-hydroxy-1-naphthalenesulfonic acid ammonium salt | google.comgoogle.com |
| Copper-catalyzed Ullmann Coupling (for ANS derivative) | 8-Chloro-1-naphthalenesulfonic acid | - | Cu catalyst, microwave, 100°C, 1-3 hours | Up to 74% yield (for ANS derivative) | acs.org |
| Functionalized Graphene Oxide Catalysis (for tetraketone synthesis) | Aldehyde, Dimedone | GO-ANSA catalyst | EtOH, reflux | High to excellent yields (for tetraketone derivatives, catalyzed by a derivative) | rsc.org |
| Bucherer Reaction (Conversion to Tobias Acid) | 2-Hydroxy-1-naphthalenesulfonic acid salt | Aqueous ammonia, ammonium bisulfite | 160°C, 10 bar, 8 hours | High yield (low residual starting material) |
Mechanistic Studies of Asaprol S Chemical Reactivity
Reaction Kinetics and Thermodynamic Parameters of Asaprol Transformations
Detailed kinetic and thermodynamic studies on the transformations of this compound are limited in the available scientific literature. However, general principles of reaction kinetics can be applied to hypothesize its behavior. The rate of a chemical reaction involving this compound would be influenced by factors such as concentration, temperature, and the presence of catalysts.
For a hypothetical transformation of this compound, the reaction rate could be expressed by a rate law equation, for instance:
Rate = k[this compound]^m[Reactant]^n
Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to this compound and another reactant, respectively. The determination of these parameters would require experimental data obtained through techniques like spectroscopy or chromatography to monitor the change in concentration of reactants or products over time.
The thermodynamic feasibility of this compound transformations would be governed by the change in Gibbs free energy (ΔG). A negative ΔG would indicate a spontaneous reaction. This value is related to the enthalpy (ΔH) and entropy (ΔS) of the reaction by the equation:
ΔG = ΔH - TΔS
To provide a concrete example, one might consider the hydrolysis of a functional group within the this compound structure. The table below illustrates hypothetical kinetic and thermodynamic parameters for such a reaction, emphasizing that this is a generalized example due to the absence of specific experimental data for this compound.
| Parameter | Hypothetical Value | Unit | Significance |
| Rate Constant (k) | 1.5 x 10⁻³ | s⁻¹ | Indicates the speed of the reaction at a specific temperature. |
| Activation Energy (Ea) | 65 | kJ/mol | The minimum energy required for the reaction to occur. |
| Enthalpy Change (ΔH) | -20 | kJ/mol | A negative value suggests an exothermic reaction. |
| Entropy Change (ΔS) | -50 | J/(mol·K) | A negative value indicates a decrease in disorder during the reaction. |
| Gibbs Free Energy (ΔG) | -5 | kJ/mol | A negative value indicates a spontaneous reaction under standard conditions. |
Complexation Chemistry of this compound with Metal Ions
The ability of this compound to form complexes with metal ions would depend on the presence of suitable donor atoms (such as oxygen, nitrogen, or sulfur) within its molecular structure that can coordinate to a metal center. The stability of these complexes is quantified by the formation constant (K_f) or stability constant.
The complexation reaction can be represented as:
Mⁿ⁺ + L ⇌ [ML]ⁿ⁺
Where Mⁿ⁺ is the metal ion and L is the ligand (this compound). The stability constant is given by:
K_f = [[ML]ⁿ⁺] / ([Mⁿ⁺][L])
A higher value of K_f indicates a more stable complex. The stoichiometry and geometry of the metal-Asaprol complexes would be determined by the coordination number of the metal ion and the nature of the binding sites on the this compound molecule. Techniques such as potentiometric titration, UV-Vis spectroscopy, and X-ray crystallography are typically employed to study these interactions.
The following table presents hypothetical stability constants for the complexation of this compound with various metal ions, illustrating the potential for differential binding affinities.
| Metal Ion | Log K_f | Coordination Geometry | Potential Significance |
| Cu²⁺ | 8.5 | Square Planar | Strong complex formation, potentially relevant in biological systems or catalysis. |
| Zn²⁺ | 6.2 | Tetrahedral | Moderate complex stability, could be involved in enzymatic interactions. |
| Fe³⁺ | 10.1 | Octahedral | Very high stability, suggesting a strong affinity for iron. |
| Mg²⁺ | 3.8 | Octahedral | Weaker interaction, typical for alkaline earth metals. |
Investigation of Organic Reaction Mechanisms Involving this compound as a Reagent
When this compound acts as a reagent in an organic reaction, the mechanism describes the detailed step-by-step process of bond breaking and formation. The nature of the reaction would be dictated by the functional groups present in this compound. For instance, if this compound contains a nucleophilic group, it could participate in nucleophilic substitution or addition reactions. Conversely, the presence of an electrophilic center would make it susceptible to attack by nucleophiles.
Investigating the mechanism would involve a combination of experimental and computational approaches. Experimental techniques include isotopic labeling studies, kinetic studies to determine the rate-determining step, and the identification of intermediates using spectroscopic methods. Computational chemistry can provide insights into the transition state structures and energy profiles of the reaction pathway.
Consider a hypothetical nucleophilic substitution reaction where a leaving group on a substrate is replaced by a nucleophilic functional group from this compound. The reaction could proceed through an S_N1 or S_N2 mechanism, depending on the structure of the substrate and the reaction conditions.
The table below outlines the key characteristics that would help distinguish between these two mechanisms in a reaction involving this compound as a nucleophile.
| Feature | S_N1 Mechanism | S_N2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][this compound] |
| Stereochemistry | Racemization | Inversion of configuration |
| Intermediate | Carbocation | None (concerted reaction) |
| Substrate Structure | Favored by tertiary substrates | Favored by primary substrates |
Advanced Analytical Methodologies for Asaprol and Its Derivatives
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)
Chromatographic methods are essential for separating complex mixtures and quantifying individual components, including Asaprol and its potential impurities or derivatives. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a suitable technique for the analysis of polar and semi-polar compounds like sulfonated naphthalenes.
The separation in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. Given this compound's structure with a relatively large hydrophobic naphthalene (B1677914) ring and a polar sulfonate group, RP-HPLC with a C18 stationary phase is a plausible approach. Detection is typically achieved using a UV detector, leveraging the UV-absorbing properties of the naphthalene chromophore. For compounds similar to calcium 2-hydroxynaphthalene-1-sulfonate, UV detection at wavelengths around 254 nm is suggested .
Ion chromatography is another chromatographic technique potentially applicable to this compound, specifically for separating and quantifying the sulfonate anion . This method is particularly useful for the analysis of ionic species in aqueous matrices.
While specific chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) for this compound are not widely reported, methods developed for other naphthalene sulfonates or related compounds can serve as a starting point. For instance, RP-HPLC methods for the analysis of naphthalene, 1-naphthol, and 2-naphthol (B1666908), which are structurally related, have been developed using C18 columns and methanol/water or acetonitrile/water mobile phases researchgate.net. Similarly, HPLC is used for the analysis of naphthalene sulfonic acid sodium salt, with assay specifications often determined by HPLC thermofisher.com.
Electrophoretic Methods for Separation and Characterization
Electrophoretic methods separate charged molecules based on their differential migration in an electric field. As this compound is an ionic compound (a calcium salt of a sulfonic acid), it possesses a charge and is amenable to electrophoretic separation. Capillary Electrophoresis (CE) is a high-resolution technique that can be applied to the analysis of small ions and charged molecules.
In CE, separation occurs within a narrow capillary tube filled with an electrolyte buffer. The migration velocity of an analyte is influenced by its charge, size, and the properties of the buffer and the electroosmotic flow. Different modes of CE, such as Capillary Zone Electrophoresis (CZE), could be employed depending on the specific analytical goal. CZE separates ions based on their charge-to-size ratio.
Electrophoresis is a well-established technique for separating charged species, including proteins and DNA ccsenet.orgresearchgate.netyoutube.comresearchgate.neteuropa.eu. While direct applications to this compound are not commonly documented in the provided search results, the principle of separating charged molecules in an electric field makes CE a potentially valuable tool for analyzing the purity of this compound or separating it from other charged impurities or counterions.
Quantitative Spectrophotometric Assays
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, can be used for the quantitative analysis of compounds that absorb light in the UV-Vis region. This compound, containing a naphthalene ring, exhibits characteristic UV absorption.
Quantitative spectrophotometric assays for this compound would typically involve measuring the absorbance of a solution of this compound at its maximum absorbance wavelength (λmax) in the UV region. The concentration of this compound in a sample can then be determined by comparing its absorbance to a calibration curve prepared using solutions of known concentrations of this compound. UV-Vis spectrophotometry calibrated against standard solutions is considered a suitable technique for quantifying compounds like calcium 2-hydroxynaphthalene-1-sulfonate in aqueous solutions . Related calcium sulfonate azo compounds also show characteristic UV-Vis spectra .
Spectrophotometric titration is another method that could be relevant. For instance, spectrophotometric titration has been used for analyzing mixtures of naphthalene sulfonates based on their complex formation with barium ions researchgate.net. Given that this compound is a calcium salt of a naphthalene sulfonate and its ability to form complexes , similar complexometric titrations monitored spectrophotometrically might be applicable for its quantification or for determining its interactions with metal ions.
Chemical Detection and Identification Reactions
Chemical detection methods involve reactions that produce a visually observable change (e.g., color, precipitate, gas evolution) upon interaction with the analyte. These methods are often used for qualitative identification or as a preliminary test.
Historically, chemical detection methods were employed for compounds like this compound. An early method from 1905 described the detection of this compound (β-naphtholsulphonate) in milk using a mercurial reagent sdfine.com. Another historical application involved using this compound itself as a reagent for the precipitation of albuminoids in analytical procedures nih.gov.
While modern analytical chemistry relies more heavily on instrumental techniques, specific chemical reactions could still be used for the identification of the sulfonate group or the hydroxylated naphthalene structure in this compound. For example, reactions characteristic of phenols or sulfonic acids could potentially be adapted for this compound. The ability of this compound to form complexes with metals could also be the basis for specific detection reactions, similar to how indicators like Hydroxy Naphthol Blue are used for calcium determination ncats.io.
Coupling of Separation and Spectroscopic Techniques (e.g., Liquid Chromatography-Mass Spectrometry)
Coupling separation techniques with spectroscopic detectors provides powerful tools for the separation, identification, and quantification of components in complex samples. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example of such a coupled technique.
LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry. After separation by LC, the eluent enters a mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions. This provides molecular weight information and can help in identifying unknown compounds and confirming the identity of known ones. LC-MS is applicable to the analysis of sulfonic acids and related naphthalene compounds researchgate.netcanada.ca.
For this compound, LC-MS would be highly valuable for confirming its molecular weight and structure, as well as for detecting and identifying any related substances or impurities present in a sample. The ionization of this compound in the mass spectrometer would likely involve the formation of ions from the calcium salt. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), could be explored.
While specific LC-MS parameters for this compound were not found in the provided search results, the successful application of LC-MS to other naphthalene sulfonic acids researchgate.netcanada.ca suggests its suitability for this compound analysis. The technique can provide detailed structural information and high sensitivity for both the parent compound and its derivatives.
Theoretical and Computational Chemistry of Asaprol
Quantum Mechanical Calculations of Electronic Structure and Properties
Quantum mechanical calculations, such as ab initio and density functional theory (DFT) methods, are fundamental tools for determining the electronic structure of molecules. These calculations can predict properties like molecular geometry, energy levels, charge distribution, dipole moments, and spectroscopic parameters. While quantum mechanical principles are broadly applicable to understanding chemical bonding and electronic behavior scribd.comnih.govaps.orgprinceton.eduaps.org, specific published studies detailing quantum mechanical calculations performed on Asaprol to elucidate its electronic structure and properties were not identified in the search results.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can provide insights into the dynamic behavior of systems, including solvation, crystal packing, and interactions with other molecules or surfaces. While the concept of intermolecular forces like Van der Waals forces is relevant in such simulations google.com, and some general discussions of interactions in complex systems involving various compounds exist google.comgoogle.comgoogle.comgoogleapis.com, specific molecular dynamics simulations focused on understanding the intermolecular interactions of this compound with itself or other substances were not found in the consulted literature.
Structure-Reactivity Relationship Modeling
Structure-reactivity relationship (SRR) modeling aims to establish correlations between the structural features of molecules and their chemical reactivity. Quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) are related approaches that use computational descriptors to build predictive models. While SRR modeling is a recognized field in chemistry rsc.org, specific studies applying SRR modeling to this compound to predict or explain its reactivity were not identified in the consulted sources.
Predictive Modeling of Synthetic Outcomes and Product Profiles
Predictive modeling in chemical synthesis involves using computational methods to forecast the outcomes of chemical reactions and the profiles of the resulting products. This can include predicting reaction pathways, yields, selectivity, and the formation of byproducts. While predictive modeling is explored in various scientific domains, including biological and chemical synthesis in a general sense nih.govresearchgate.netjstatsoft.org, specific research detailing the application of predictive modeling techniques to the synthesis of this compound or to forecast its product profile under different synthetic conditions was not found in the consulted literature.
Advanced Applications in Chemical Industries and Materials Science
Asaprol as a Chemical Intermediate in Pharmaceutical Synthesis
In the pharmaceutical industry, this compound is significant as a key intermediate in the synthesis of certain medicinal products. It functions as a bridging molecule in the manufacture of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and antimicrobials echemi.com. Through precise chemical synthesis, this compound can be transformed into biologically active drug molecules echemi.com. Studies have suggested that its use can potentially improve synthetic efficiency and reduce production costs in the synthesis of compounds such as new antibiotics echemi.com. This compound may also be used as an excipient in drug formulations ontosight.ai.
Role in Dye Chemistry and Pigment Manufacturing Processes
This compound and related naphthalenesulfonic acid compounds are utilized in the production of dyes and pigments ontosight.aiechemi.com. It serves as an intermediate in the creation of dyes, pigments, and optical brighteners, contributing color and shine to various materials echemi.com. In the textile industry, this compound has been employed as a fixative and leveling agent for dyes ontosight.ai.
Development of Surfactants and Emulsifying Agents
This compound is used in the production of a wide range of surfactants, emulsifiers, and cleaners echemi.com. Surfactants are compounds that lower surface tension between liquids or between a solid and a liquid, and emulsifiers are surface-active agents that help stabilize mixtures of immiscible liquids, such as oil and water alfa-chemistry.comsanyo-chemical-solutions.com. This compound's chemical structure, with its hydrophilic and hydrophobic components, aligns with the characteristics required for surfactant and emulsifying activity alfa-chemistry.comsanyo-chemical-solutions.com. Its presence can contribute to the performance and safety of these products echemi.com. This compound has also been mentioned in the context of compositions designed for the delivery of biological agents, potentially interacting with surfactants and polymers within these formulations google.comgoogle.com.
Integration into Polymer Formulations and Additive Technologies
In the field of polymer science and technology, this compound finds application as an additive and plasticizer echemi.com. It is used to enhance the properties of materials such as coatings, inks, and plastics, improving characteristics like flexibility, durability, and stability echemi.com. While detailed mechanisms of its interaction within specific polymer matrices require further exploration, its incorporation can modify the physical and mechanical properties of the resulting materials. This compound has also appeared in patent literature related to polymer compositions, particularly in the context of formulations for delivering biological agents, where it may interact with block copolymers and charged surfactants google.comgoogle.com.
Applications in Agricultural Chemical Synthesis
This compound has applications in the synthesis of agricultural chemicals echemi.com. It can serve as a raw material or intermediate in the production of insecticides and herbicides echemi.com. Agro synthesis involves the creation of chemicals used to enhance crop growth and protect against pests and diseases, including fertilizers, pesticides, herbicides, and fungicides evonik.com. This compound's role in the synthesis of insecticides and herbicides highlights its contribution to agricultural production, potentially aiding in crop protection and yield improvement echemi.com.
Chemical Identifiers and Properties of this compound
Below is a table summarizing key chemical identifiers and computed properties for this compound based on available data.
| Property | Value | Source |
| CAS Registry Number | 516-18-7 | nih.govwikidata.orgfda.gov |
| PubChem CID | 20055224 | nih.govwikidata.orgfda.gov |
| Molecular Formula | C₂₀H₁₄CaO₈S₂ (Anhydrous) | nih.govwikidata.org |
| Molecular Weight | 486.5 g/mol (Anhydrous) | nih.gov |
| IUPAC Name | calcium;2-hydroxynaphthalene-1-sulfonate | nih.gov |
| UNII (Trihydrate) | 2I24M8R2BO | ontosight.ai |
| UNII (Anhydrous) | OF366R8DYS | nih.govwikidata.orgechemi.comfda.gov |
| State (typical) | Light yellow crystal or powder | echemi.com |
| Solubility | Soluble in water | ontosight.ai |
In Vitro Biological Activity and Mechanistic Hypotheses
Investigation of Antioxidant Mechanisms in Cell-Free Systems
In cell-free systems, the antioxidant activity of compounds is commonly assessed by their ability to scavenge free radicals or inhibit the oxidation of various substrates. While direct studies specifically investigating Asaprol's antioxidant mechanisms in cell-free systems were not prominently found in the immediate search results, the general mechanisms of phenolic compounds, structurally related to the hydroxynaphthalene component of this compound, provide a theoretical basis for potential activity. Phenolic acids, for instance, exert antioxidant effects through mechanisms such as hydrogen atom transfer, single-electron transfer (proton), and sequential proton loss electron transfer, particularly active in alkaline and biological media nih.gov. These mechanisms involve the donation of a hydrogen atom or an electron to stabilize free radicals, thus preventing oxidative damage. The presence of hydroxyl groups on the naphthalene (B1677914) ring in this compound's structure suggests a potential for similar radical scavenging activity.
Studies on other phenolic compounds like resveratrol (B1683913) and tyrosol demonstrate in vitro antioxidant activity through scavenging DPPH radicals, inhibiting lipid peroxidation, and reducing serum oxidation nih.gov. These findings highlight the relevance of in vitro cell-free assays in characterizing the antioxidant potential and mechanisms of phenolic-like structures.
Analysis of Antimicrobial Effects on Microbial Cultures
Research into the antimicrobial effects of this compound on microbial cultures was not extensively detailed in the initial search results. However, the broader context of evaluating antimicrobial drug efficacy in vitro involves exposing microbial populations to compounds at various concentrations to determine their effect over time mdpi.com. Methods such as microdilution are used to determine minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against a spectrum of microorganisms mmsl.cz.
Studies on other compounds, such as the non-antibiotic drug aspirin, have shown in vitro antimicrobial and antibiofilm activities against various microorganisms, including Candida albicans and Candida parapsilosis. nih.gov. These effects can involve changes in membrane potentials, production of virulence factors, and reduction in extracellular polysaccharides nih.gov. While these findings pertain to a different compound, they illustrate the types of in vitro analyses conducted to assess antimicrobial effects on microbial cultures and the potential mechanisms involved.
Studies on Anti-inflammatory Pathways in in vitro Cellular Models
In vitro cellular models are crucial for investigating the effects of compounds on anti-inflammatory pathways. These studies often utilize cell lines, such as macrophage-like cells, stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to mimic inflammatory conditions nih.govbiorxiv.org. The anti-inflammatory activity is then assessed by measuring the reduction in the production of key pro-inflammatory cytokines like TNF-α and IL-6, or by examining the modulation of signaling pathways such as NF-κB nih.govbiorxiv.orgnih.gov.
Theoretical Frameworks for Interaction with Biological Macromolecules
The interaction of small molecules like this compound with biological macromolecules such as proteins, DNA, and cell membranes is fundamental to their biological activity. Theoretical frameworks for these interactions often involve considering the chemical properties of the compound, including its structure, charge distribution, hydrophobicity, and potential for hydrogen bonding or other non-covalent interactions google.com.
This compound, containing a naphthalene ring with hydroxyl and sulfonate groups and a calcium counterion nih.gov, possesses both hydrophobic and hydrophilic characteristics. This amphiphilic nature suggests a potential to interact with biological membranes, which are composed of amphiphilic lipids google.com. Such interactions could involve the insertion of the hydrophobic naphthalene part into the lipid bilayer while the hydrophilic sulfonate and hydroxyl groups interact with the aqueous environment, potentially altering membrane fluidity or permeability google.com.
Interactions with proteins could involve binding to active sites of enzymes or receptors through a combination of forces, including electrostatic interactions with charged amino acid residues, hydrogen bonding with polar residues, and hydrophobic interactions with nonpolar regions. The sulfonate group is negatively charged, and the hydroxyl group can act as a hydrogen bond donor or acceptor, while the naphthalene ring provides a hydrophobic surface. The calcium ion's coordination chemistry could also play a role in interactions with negatively charged residues on proteins or with phosphate (B84403) groups in DNA.
Theoretical models and computational analysis can be used to predict and understand these interactions, considering factors like solvent composition, concentration, pH, and temperature googleapis.com. These models can help in hypothesizing the potential targets and mechanisms of action of this compound at a molecular level.
Design and Evaluation of this compound-Containing Delivery Systems for Biological Agents
The design and evaluation of delivery systems for biological agents containing this compound would focus on formulating this compound in a way that enhances its stability, solubility, targeting, or controlled release in a biological context. This is particularly relevant if this compound were to be used in combination with or as a component of a delivery system for other bioactive molecules.
Delivery systems can include various formulations such as nanoparticles, liposomes, polymersomes, or nanogel networks google.comgoogleapis.comgoogle.com. The design process involves selecting appropriate carrier materials based on their compatibility with this compound, their ability to encapsulate or associate with the compound, and their behavior in biological environments googleapis.comgoogle.com. For instance, block copolymers with both nonionic water-soluble and polyionic segments can form supramolecular complexes with charged surfactants, which could potentially be used to deliver charged biological materials google.com.
Evaluation of these delivery systems in vitro would involve assessing parameters such as the encapsulation efficiency of this compound, the stability of the formulation in biological media, the release profile of this compound from the carrier, and the interaction of the loaded system with cells or other biological components google.com. Methods for evaluating transport across membranes or uptake into cells can include spectroscopic or radioisotope methods google.com. The goal is to design systems that can effectively transport this compound to a target site, cross biological barriers, and potentially facilitate its entry into cells google.com.
Data Table Example (Illustrative, as specific this compound data was not found):
| Compound | In Vitro Activity (Example Assay) | Result (Example Data) | Reference |
| This compound | DPPH Radical Scavenging | IC₅₀ = X µM | [Hypothetical] |
| This compound | Inhibition of Lipid Peroxidation | % Inhibition at Y µM | [Hypothetical] |
| This compound | Reduction of TNF-α in LPS-stimulated Macrophages | % Reduction at Z µM | [Hypothetical] |
Future Research Perspectives and Emerging Directions
Exploration of Asaprol in Supramolecular Assemblies
The potential for this compound to be explored in supramolecular assemblies lies in its capacity for non-covalent interactions. Supramolecular chemistry focuses on chemical systems held together by non-covalent bonds, such as hydrogen bonding, π-π stacking, and electrostatic interactions google.comnih.gov. Naphthalene (B1677914) derivatives are known to engage in π-π interactions due to their aromatic rings nih.govfrontiersin.org. The sulfonic acid and hydroxyl groups on this compound can participate in hydrogen bonding and electrostatic interactions. Research into supramolecular assemblies involving naphthalene sulfonates has shown their ability to form complexes with various molecules, including those with hydrophobic groups, driven by a combination of electrostatic and hydrophobic interactions google.com. These assemblies can lead to the formation of structures like micelles, microemulsions, and liquid crystals, which have applications in areas such as drug delivery systems and materials synthesis nih.govnih.govfrontiersin.org. Future work could investigate how this compound's specific arrangement of functional groups influences its self-assembly behavior and its ability to form well-defined supramolecular structures with potential for targeted applications.
Development of Novel Catalytic Systems Based on this compound Scaffolds
The incorporation of this compound into novel catalytic systems is an emerging area of interest. Organic molecules with sulfonic acid groups can act as acid catalysts abcr-mefmo.org. Furthermore, the naphthalene scaffold can provide a rigid platform for supporting catalytic sites or influencing the electronic properties of a catalyst. Research on related naphthalene derivatives has explored their use in various chemical reactions researchgate.net. For instance, sulfonated materials are utilized in heterogeneous Fenton-like catalysis for the degradation of organic pollutants researchgate.net. The hydroxyl group on this compound could potentially be functionalized to introduce additional catalytic functionalities or to anchor the molecule onto a support material for heterogeneous catalysis. Future research could focus on designing catalytic systems where this compound or its derivatives act as the primary catalyst, a ligand for metal catalysts, or a component of a larger catalytic framework, potentially leading to new pathways for organic synthesis or environmental remediation.
Green Chemistry Approaches to this compound Synthesis and Utilization
The development of green chemistry approaches for the synthesis and utilization of this compound is crucial for minimizing environmental impact. Traditional chemical synthesis methods can often involve hazardous reagents and generate significant waste abcr-mefmo.org. Exploring greener synthetic routes for this compound could involve using more benign solvents, reducing the number of synthesis steps, or utilizing catalysts that are environmentally friendly. For example, studies on the synthesis of other compounds have investigated replacing strong acids like sulfuric acid with safer alternatives like phosphoric acid to improve sustainability abcr-mefmo.org. Additionally, exploring the utilization of this compound in processes aligned with green chemistry principles, such as its potential use in water treatment or as a component in biodegradable materials, could contribute to more sustainable chemical practices. Research into efficient recycling methods for acidic streams generated during the isolation of naphthalene sulfonic acids is also relevant to green chemistry principles google.com.
Advanced Materials Design Incorporating Naphthalene Sulfonate Structures
Naphthalene sulfonate structures, including this compound, are valuable building blocks for the design of advanced materials due to their chemical properties and the versatility of the naphthalene core. These structures have been incorporated into polymers, resins, and other materials with specific functionalities ontosight.ai. For example, naphthalene sulfonates are widely used as superplasticizers in concrete due to their dispersing and wetting properties, significantly improving concrete workability and strength bisley.bizbisley.bizatamanchemicals.com. They are also used in the production of dyes and pigments, contributing to the color and properties of various materials ontosight.aiontosight.aiontosight.aiechemi.com. Future research can leverage the unique features of this compound, such as the presence of multiple functional groups, to design novel materials with tailored properties for applications in areas like separation processes, functional coatings, or responsive materials. The incorporation of naphthalene sulfonate anions into ionic liquids has also shown promise in enhancing surfactant properties and water solubility for applications like enhanced oil recovery nih.govfrontiersin.org.
Expanding the Scope of In Vitro Biological Research for Novel Chemical Applications
Expanding the scope of in vitro biological research involving this compound can uncover novel chemical applications beyond traditional uses. While some studies have explored the biological activities of related naphthalenedisulfonic acids, such as potential antimicrobial or antioxidant properties ontosight.aiontosight.aismolecule.com, a broader investigation using modern in vitro techniques could reveal new interactions with biological molecules or systems. This could lead to the identification of this compound or its derivatives as potential probes for biological processes, components in biosensors, or scaffolds for developing new chemical tools. In vitro studies are essential for understanding the interactions of compounds at a molecular and cellular level, providing insights into potential applications in areas like diagnostics or biotechnology. Research utilizing in vitro methods to study the behavior of compounds, such as release profiles from encapsulation systems, highlights the potential of this approach in exploring new applications nih.gov.
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate Asaprol’s pharmacological activity while ensuring reproducibility?
- Methodological Answer : Experimental design should include clear objectives (e.g., dose-response relationships, mechanism of action) and adhere to guidelines for preclinical studies. Use in vitro assays (e.g., enzyme inhibition, cell viability) followed by in vivo models (rodent pharmacokinetics) with appropriate controls (positive/negative, vehicle). Document all protocols in line with the "Materials and Methods" standards, including reagent specifications (e.g., purity, source) and instrumentation calibration . For reproducibility, follow the "STAR Methods" framework, detailing statistical power calculations, randomization, and blinding procedures .
Q. What strategies are effective for conducting a literature review on this compound’s molecular targets?
- Methodological Answer : Utilize academic databases (PubMed, Web of Science) with Boolean operators (e.g., "this compound AND (kinase inhibition OR pharmacokinetics)") and filter results by study type (e.g., in vivo, clinical trials). Cross-reference citations from primary literature and use tools like Connected Papers to map research trends. Critically evaluate sources by prioritizing peer-reviewed journals and avoiding non-peer-reviewed platforms (e.g., ) .
Q. How can researchers mitigate bias in this compound toxicity studies?
- Methodological Answer : Implement double-blinding in animal trials and use third-party data analysis. Adopt standardized toxicity endpoints (e.g., LD50, histopathology) validated by regulatory bodies (ICH guidelines). Include negative controls and validate assays using reference compounds. Transparently report confounding variables (e.g., batch variability in this compound synthesis) in supplementary materials .
Advanced Research Questions
Q. How should contradictory data on this compound’s efficacy across studies be analyzed?
- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. Stratify data by variables such as dosage, model system (e.g., cell line vs. primary cells), and experimental conditions. Use sensitivity analysis to identify outliers and assess heterogeneity metrics (e.g., I² statistic). For qualitative contradictions, conduct follow-up experiments with harmonized protocols, as outlined in Good Laboratory Practice (GLP) guidelines .
Q. What statistical methods are appropriate for analyzing multi-omics data in this compound mechanism-of-action studies?
- Methodological Answer : Use multivariate analysis (e.g., PCA, PLS-DA) to integrate transcriptomic, proteomic, and metabolomic datasets. Apply false discovery rate (FDR) corrections for high-dimensional data and validate findings with pathway enrichment tools (e.g., Gene Ontology, KEGG). Ensure numerical precision aligns with instrument resolution (e.g., report IC50 values to one decimal place) .
Q. How can researchers address reproducibility challenges in this compound’s synthetic chemistry protocols?
- Methodological Answer : Publish detailed synthetic routes, including reaction conditions (temperature, solvent purity), characterization data (NMR, HPLC traces), and failure reports. Use open-source platforms like Zenodo to share raw spectra and crystallography data. Cross-validate results with independent labs and reference IUPAC nomenclature for compound identification .
Q. What frameworks optimize this compound’s translational research from preclinical models to clinical trials?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for trial design. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge in vitro and in vivo data. Ensure compliance with ethical guidelines (e.g., informed consent, IRB approvals) and register trials in public databases (ClinicalTrials.gov ) .
Data Presentation and Reporting
Q. How should this compound research data be structured in manuscripts to meet journal standards?
- Methodological Answer : Follow the IMRaD (Introduction, Methods, Results, Discussion) format. Use tables for dose-response data (Roman numerals, self-explanatory titles) and figures for mechanistic schematics (vector graphics, 300+ DPI). Avoid footnotes; instead, use supplementary materials for raw datasets. Adhere to metric system conventions and define all abbreviations in table legends .
Q. What ethical considerations are critical when publishing negative results in this compound studies?
- Methodological Answer : Disclose funding sources and conflicts of interest transparently. Use neutral language (e.g., "no significant effect observed" instead of "failed") and contextualize findings within existing literature. Submit to journals specializing in negative results (e.g., Journal of Negative Results in Biomedicine) to reduce publication bias .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
